molecular formula C19H25ClN2O2 B6097868 [1-(3-Chlorobenzoyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone

[1-(3-Chlorobenzoyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone

Cat. No.: B6097868
M. Wt: 348.9 g/mol
InChI Key: BEEPOOPBNNTMSF-UHFFFAOYSA-N
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Description

[1-(3-Chlorobenzoyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a chlorobenzoyl group attached to a piperidine ring, which is further linked to another piperidine ring through a methanone bridge. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3-Chlorobenzoyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone typically involves the following steps:

    Formation of the Chlorobenzoyl Intermediate: The initial step involves the chlorination of benzoyl chloride to form 3-chlorobenzoyl chloride. This reaction is usually carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Nucleophilic Substitution: The 3-chlorobenzoyl chloride is then reacted with piperidine to form 1-(3-chlorobenzoyl)piperidine. This reaction is typically conducted in an organic solvent such as dichloromethane or chloroform, under reflux conditions.

    Formation of the Final Product: The final step involves the reaction of 1-(3-chlorobenzoyl)piperidine with 3-methylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [1-(3-Chlorobenzoyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone can undergo oxidation reactions, particularly at the piperidine rings. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of piperidine N-oxides.

    Reduction: Formation of piperidine alcohols.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(3-Chlorobenzoyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound for understanding the behavior of piperidine derivatives in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It is explored as a lead compound for the development of new therapeutic agents targeting various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of [1-(3-Chlorobenzoyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [1-(3-Chlorobenzoyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone stands out due to its dual piperidine structure and the presence of a chlorobenzoyl group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[1-(3-chlorobenzoyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN2O2/c1-14-4-3-9-22(13-14)18(23)15-7-10-21(11-8-15)19(24)16-5-2-6-17(20)12-16/h2,5-6,12,14-15H,3-4,7-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEEPOOPBNNTMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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